

An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

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Disclaimer: This document has been compiled to provide a comprehensive overview of **4-Bromo-5-nitro-1H-indazole** (CAS No. 1190315-72-0). It is important to note that publicly available, experimentally verified data for this specific compound is limited. Therefore, this guide synthesizes information from commercial supplier data, computational predictions, and established chemical principles for analogous structures. All predicted data and proposed experimental protocols should be treated as theoretical and require experimental validation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its structural resemblance to purine allows it to function as a versatile hinge-binding motif in various protein kinases, making it a "privileged scaffold" in the design of targeted therapeutics, particularly in oncology.^{[3][4]} The introduction of substituents onto the indazole core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the development of highly potent and selective agents.^[1]

4-Bromo-5-nitro-1H-indazole is a strategically functionalized derivative poised for further chemical elaboration. The presence of a bromine atom at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, while the nitro group at the 5-position acts

as a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a precursor for an amino group. This guide provides a detailed exploration of the known and predicted chemical properties of this valuable research chemical.[\[5\]](#)

Core Compound Identification and Physicochemical Properties

4-Bromo-5-nitro-1H-indazole is identifiable by its unique CAS number, 1190315-72-0.[\[6\]](#)[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#) It is commercially available from various suppliers, typically with a purity of 96% or higher.[\[6\]](#)[\[9\]](#)

Structural and Molecular Data

The core structure consists of an indazole ring system substituted with a bromine atom at position 4 and a nitro group at position 5.

Property	Value	Source(s)
CAS Number	1190315-72-0	[5] [6]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[5] [6]
Molecular Weight	242.03 g/mol	[5] [6]
Canonical SMILES	C1=CC(=C(C2=C1NN=C2)Br) [O-]	[5] [6]
InChI Key	BHTUCPXIMAPXJQ- UHFFFAOYSA-N	[5]

Predicted Physicochemical Properties

Note: The following data are computationally predicted and have not been experimentally verified. They provide estimations for guiding experimental design.

Property	Predicted Value	Source(s)
Topological Polar Surface Area (TPSA)	71.82 Å ²	[6]
LogP (Octanol-Water Partition Coeff.)	2.2336	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]
Melting Point	No experimental data available. For comparison, the related compound 3-Bromo-5-nitro-1H-indazole has a melting point of approximately 210-214°C. [11]	N/A
Boiling Point	No experimental data available.	N/A
Solubility	No experimental data available. Expected to have good solubility in organic solvents like DMSO and DMF, with slight solubility in water, similar to other nitroindazoles. [11]	N/A

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **4-Bromo-5-nitro-1H-indazole** is not readily available, a plausible route can be conceptualized based on the nitration of a bromo-indazole precursor. This approach is rooted in established electrophilic aromatic substitution chemistry on the indazole ring. The nitration of 4-bromo-1H-indazole is the most direct theoretical pathway.

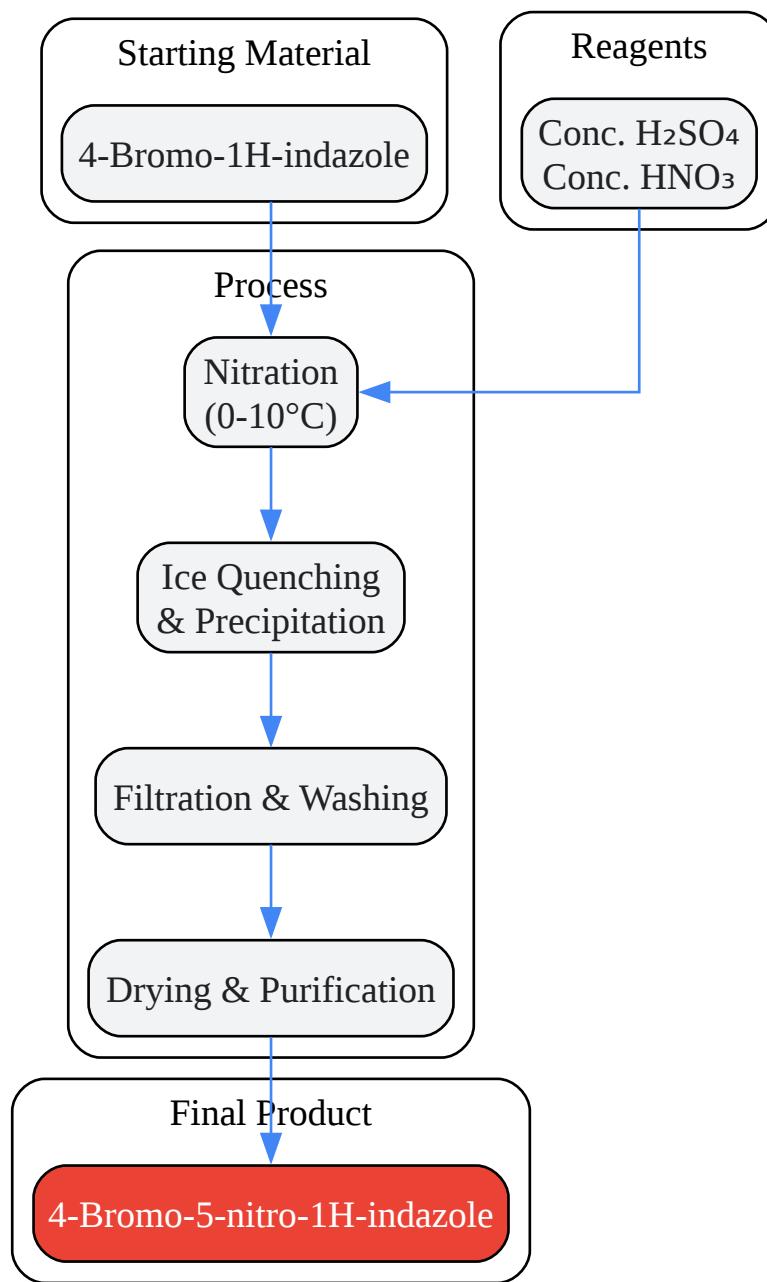
Causality Behind Experimental Choices:

- Starting Material: 4-Bromo-1H-indazole (CAS 186407-74-9) is a commercially available starting material.[\[12\]](#)
- Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard and most effective reagent for the nitration of aromatic systems. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is necessary to overcome the electron-withdrawing effect of the bromine atom and the deactivating nature of the pyrazole ring.
- Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic nitration reaction and minimize the formation of side products.

Step-by-Step Methodology (Theoretical):

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-Bromo-1H-indazole (1.0 eq).
- Acidification: Cool the flask in an ice-water bath to 0°C and slowly add concentrated sulfuric acid (H_2SO_4) with stirring until the starting material is fully dissolved.
- Nitration: While maintaining the temperature between 0°C and 10°C, add a pre-cooled mixture of concentrated nitric acid (HNO_3 , 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
- Isolation: Collect the resulting solid precipitate by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acid.

- Drying: Dry the solid product under vacuum to yield crude **4-Bromo-5-nitro-1H-indazole**.
- Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product of high purity.



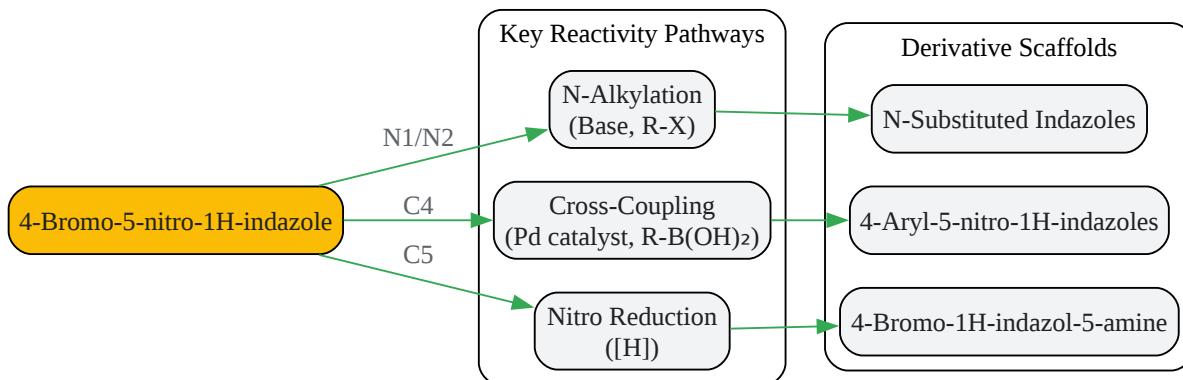
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Caption: Proposed synthesis workflow for **4-Bromo-5-nitro-1H-indazole**.

Expected Reactivity and Chemical Behavior

The reactivity of **4-Bromo-5-nitro-1H-indazole** is dictated by the interplay of its functional groups and the aromatic indazole core.

- **N-H Acidity and Alkylation:** The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can undergo alkylation or acylation reactions. Studies on other nitroindazoles show that alkylation can occur at both N1 and N2 positions, with the product ratio being dependent on reaction conditions.[13][14]
- **Electrophilic Aromatic Substitution:** The indazole ring is generally less reactive towards electrophilic substitution than benzene due to the pyrazole moiety. The strong electron-withdrawing effect of the nitro group at C5 and the bromo group at C4 will further deactivate the benzene ring, making additional electrophilic substitutions challenging.
- **Nucleophilic Aromatic Substitution (SNAr):** The nitro group at the 5-position strongly activates the benzene ring towards nucleophilic aromatic substitution. While the nitro group itself can sometimes be displaced, it is more likely to activate other positions for substitution by strong nucleophiles.[15][16]
- **Cross-Coupling Reactions:** The C4-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or amino substituents at this position, making it a key transformation for library synthesis in drug discovery.[3]
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite). This transformation is fundamental, as the resulting 4-bromo-1H-indazol-5-amine is a versatile intermediate for the synthesis of amides, ureas, and other derivatives with potential biological activity.

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Caption: Key reactivity pathways of **4-Bromo-5-nitro-1H-indazole**.

Spectroscopic Characterization (Predicted)

No experimental spectra are available in the searched literature. The following are predictions based on fundamental principles of NMR spectroscopy and analysis of similar structures.[17]

1H NMR Spectroscopy (Predicted)

- Solvent: DMSO-d₆
- NH Proton: A broad singlet is expected far downfield, likely > 13 ppm, characteristic of the acidic indazole N-H proton.
- Aromatic Protons: The benzene portion of the indazole will show three protons. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom. We can expect signals in the range of 7.5-8.5 ppm. The proton at C7 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C3 (on the pyrazole ring) a singlet.

13C NMR Spectroscopy (Predicted)

- The spectrum will show 7 distinct carbon signals.

- The carbons attached to the electron-withdrawing bromine (C4) and nitro group (C5) will be significantly affected. C5 is expected to be shifted downfield due to the nitro group's deshielding effect.
- The remaining aromatic carbons would appear in the typical range of 110-140 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Bromo-5-nitro-1H-indazole** is not publicly available. The safety information provided here is based on related bromo-nitro aromatic compounds and should be used as a guideline pending a formal hazard assessment.

- Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]
- Precautionary Measures:
 - Handle in a well-ventilated area or a fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Applications in Research and Drug Discovery

While specific biological activities for **4-Bromo-5-nitro-1H-indazole** have not been reported, its value lies in its potential as a key building block for synthesizing libraries of more complex molecules for screening. Indazole derivatives have shown a wide range of pharmacological activities, including:

- Anticancer Agents: As kinase inhibitors (e.g., for PLK4, c-Kit, PDGFR β).[1][3]

- Anti-inflammatory Agents.[\[4\]](#)
- Antiparasitic Agents.[\[2\]](#)

The dual functionality of this molecule allows for sequential or orthogonal modifications at the C4 (via cross-coupling) and C5 (via nitro reduction and subsequent derivatization) positions, providing a powerful platform for structure-activity relationship (SAR) studies.

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